3-(4-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; solvents like water or acetic acid; temperatures ranging from room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from 0°C to room temperature.
Substitution: Halides, alkoxides; solvents like dichloromethane or acetonitrile; temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
3-(4-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is related to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenylpyridin-2-yl)-1,2,4-triazol-5-amine: Similar structure but with a triazole ring instead of a thiadiazole ring.
3-(4-Phenylpyridin-2-yl)-1,2,4-oxadiazol-5-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
3-(4-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
3-(4-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a thiadiazole ring with a pyridine and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10N4S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-(4-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H10N4S/c14-13-16-12(17-18-13)11-8-10(6-7-15-11)9-4-2-1-3-5-9/h1-8H,(H2,14,16,17) |
InChI Key |
GEZOFCWYATXJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
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